Alarin

Description

Properties

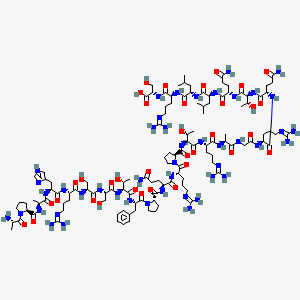

Molecular Formula |

C119H199N45O35 |

|---|---|

Molecular Weight |

2820.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C119H199N45O35/c1-56(2)46-74(100(184)145-69(27-17-41-138-118(130)131)96(180)158-80(54-167)114(198)199)154-101(185)75(47-57(3)4)153-98(182)71(33-36-85(122)172)150-108(192)88(61(8)168)159-99(183)72(34-37-86(123)173)147-94(178)66(24-14-38-135-115(124)125)144-87(174)51-140-91(175)59(6)142-93(177)67(25-15-39-136-116(126)127)149-109(193)90(63(10)170)161-107(191)83-31-21-44-163(83)112(196)73(28-18-42-139-119(132)133)151-97(181)70(32-35-84(121)171)148-106(190)82-30-20-45-164(82)113(197)77(48-64-22-12-11-13-23-64)155-110(194)89(62(9)169)160-104(188)79(53-166)157-103(187)78(52-165)156-95(179)68(26-16-40-137-117(128)129)146-102(186)76(49-65-50-134-55-141-65)152-92(176)60(7)143-105(189)81-29-19-43-162(81)111(195)58(5)120/h11-13,22-23,50,55-63,66-83,88-90,165-170H,14-21,24-49,51-54,120H2,1-10H3,(H2,121,171)(H2,122,172)(H2,123,173)(H,134,141)(H,140,175)(H,142,177)(H,143,189)(H,144,174)(H,145,184)(H,146,186)(H,147,178)(H,148,190)(H,149,193)(H,150,192)(H,151,181)(H,152,176)(H,153,182)(H,154,185)(H,155,194)(H,156,179)(H,157,187)(H,158,180)(H,159,183)(H,160,188)(H,161,191)(H,198,199)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t58-,59-,60-,61+,62+,63+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-,90-/m0/s1 |

InChI Key |

ZEJHQMBBBMTXNG-JSFGTRHUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Alarin Peptide: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a relatively recently discovered neuropeptide that has garnered significant interest within the scientific community due to its diverse physiological roles and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to the this compound peptide. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, a consolidated presentation of quantitative data, and visualizations of its signaling pathways.

Discovery and History

The discovery of this compound was a result of investigations into the molecular characteristics of neuroblastic tumors.

-

Initial Identification (2006): this compound was first identified in 2006 by Santic and coworkers in gangliocytes of human neuroblastic tumors.[1] The name "this compound" was derived from its N-terminal alanine (B10760859) and C-terminal serine residues.[1][2][3]

-

A Splice Variant of GALP: Subsequent research revealed that this compound is not a product of a distinct gene but rather arises from the alternative splicing of the galanin-like peptide (GALP) gene.[1][4][5][6] Specifically, the exclusion of exon 3 from the GALP pre-mRNA results in a frameshift, leading to the translation of the unique 25-amino acid this compound peptide.[4][5]

-

An Orphan Peptide: A crucial aspect of this compound's biology is that its cognate receptor remains unidentified.[4][5] Studies have shown that this compound does not bind to the known galanin receptors (GalR1, GalR2, and GalR3), making it an "orphan" peptide and a subject of ongoing research to deorphanize its signaling pathway.[6][7]

Molecular and Physicochemical Properties

This compound is a 25-amino acid peptide.[1][4][5] The human this compound peptide has the following amino acid sequence:

H-APAHRSSTFPKWVTKTERGRQPLRS-OH [6]

| Property | Value |

| Amino Acid Length | 25 |

| Molecular Formula | C₁₂₇H₂₀₅N₄₃O₃₅ |

| Average Molecular Weight | 2894.24 Da |

| Theoretical pI | 12.41 |

Table 1: Physicochemical properties of human this compound peptide. Data sourced from NovoPro Bioscience Inc.[6]

Tissue Distribution

This compound expression has been identified in a wide range of tissues in both humans and rodents, suggesting its involvement in diverse physiological processes.

| Tissue/Organ System | Specific Location(s) | Species |

| Central Nervous System | Hypothalamus (paraventricular nucleus, dorsomedial nucleus, arcuate nucleus, ventromedial nucleus, lateral hypothalamus), amygdala, olfactory bulb, locus coeruleus, trigeminal complex, ventral cochlear nucleus, facial nucleus, choroid plexus.[1][8][9][10] | Human, Rodent |

| Peripheral Tissues | Skin (pericytes of microvascular arterioles and venules, smooth muscle cells of larger vessels), thymus, eyes (conjunctiva, cornea, ciliary body, blood vessels of the iris, retina, and choroid), gastrointestinal tract (enteroendocrine cells, Paneth cells), adrenal gland, pituitary gland.[1][4][5][9] | Human, Rodent |

Table 2: Tissue distribution of this compound peptide.

Physiological Functions and Signaling Pathways

This compound is a pleiotropic peptide with a multitude of biological functions.

Vasoactive and Anti-inflammatory Effects

-

Vasoconstriction and Anti-Edema: In the cutaneous microvasculature, this compound exhibits potent and dose-dependent vasoconstrictor and anti-edema activity.[6]

-

Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory effects, contributing to the maintenance of skin and eye health.[5]

Regulation of Feeding and Energy Homeostasis

-

Orexigenic Effects: Central administration of this compound, particularly into the paraventricular nucleus (PVN) of the hypothalamus, has been shown to increase acute food intake and body weight in animal models.[8]

Reproductive Function

-

Hormone Secretion: this compound stimulates the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), suggesting a role in the regulation of the hypothalamic-pituitary-gonadal axis.[1][5]

Antimicrobial Activity

-

Bactericidal Properties: this compound has been identified as an antimicrobial peptide with activity against Gram-negative bacteria such as E. coli.[3]

Signaling Pathways

While the direct receptor for this compound is unknown, several downstream signaling pathways have been implicated in its cellular effects.

-

Akt Signaling Pathway: In the context of glucose metabolism, this compound has been shown to activate the Akt signaling pathway, leading to increased GLUT4 translocation and improved insulin (B600854) sensitivity.

-

TrkB-mTOR Signaling Pathway: In studies related to its antidepressant-like effects, this compound has been found to activate the Tropomyosin receptor kinase B (TrkB)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

Mandatory Visualizations

This compound Biosynthesis

Caption: Biosynthesis of this compound via alternative splicing of the GALP gene.

This compound-Activated Akt Signaling Pathway

Caption: this compound's putative signaling via the Akt pathway to enhance glucose uptake.

This compound-Activated TrkB-mTOR Signaling Pathway

Caption: this compound's potential signaling through the TrkB-mTOR pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on this compound.

| Parameter | Value (Mean ± SD or Range) | Species | Experimental Context |

| Normal Plasma Concentration | 0.37 ± 0.10 µg/L | Human | Healthy individuals.[8] |

Table 3: Normal plasma concentration of this compound in humans.

| Experimental Effect | Dosage Range (i.c.v.) | Species | Key Findings |

| Increased Acute Food Intake | 0.1 - 5.0 nmol | Rat | Significant increase in food intake.[5] |

| Increased Body Weight | 1.0 nmol | Rat | Significant increase in body weight after 24 hours.[7] |

| Increased LH Secretion | 1.0 nmol | Rat | Significant increase in LH levels in castrated male rats.[5][7] |

| Antidepressant-like Effects | < 2.0 nmol | Mouse | Amelioration of depression-like behaviors.[8] |

Table 4: In vivo experimental dosages and effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Immunohistochemistry for this compound Detection in Brain Tissue

Objective: To visualize the localization of this compound peptide in brain sections.

Materials:

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Cryostat or vibratome

-

Microscope slides

-

Primary antibody: Rabbit anti-alarin

-

Secondary antibody: Biotinylated goat anti-rabbit IgG

-

Avidin-Biotin Complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

PBS, pH 7.4

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Ethanol (B145695) series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Protocol:

-

Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.

-

Section the brain at 30-40 µm using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections in blocking solution for 1 hour at room temperature.

-

Incubate sections with the primary anti-alarin antibody (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the ABC reagent for 1 hour at room temperature.

-

Wash sections three times in PBS for 10 minutes each.

-

-

Visualization and Mounting:

-

Develop the color reaction using the DAB substrate kit according to the manufacturer's instructions.

-

Stop the reaction by rinsing with PBS.

-

Mount the sections onto microscope slides.

-

Dehydrate the sections through an ethanol series and clear in xylene.

-

Coverslip with mounting medium.

-

RT-qPCR for this compound mRNA Quantification

Objective: To quantify the relative expression levels of this compound mRNA in tissue samples.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for this compound and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

RNA Extraction:

-

Homogenize tissue samples in lysis buffer.

-

Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either this compound or the reference gene, and cDNA template.

-

Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Perform a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for this compound and the reference gene.

-

Calculate the relative expression of this compound mRNA using the ΔΔCt method.

-

In Vivo Intracerebroventricular (ICV) Injection of this compound

Objective: To administer this compound directly into the cerebral ventricles of a rodent model to study its central effects.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical drill

-

Hamilton syringe with an injection needle

-

This compound peptide dissolved in sterile saline

-

Dental cement

Protocol:

-

Surgical Preparation:

-

Anesthetize the animal and mount it in the stereotaxic apparatus.

-

Shave and clean the scalp.

-

Make a midline incision to expose the skull.

-

-

Cannula Implantation:

-

Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.

-

Slowly lower a guide cannula to the desired depth.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least one week.

-

-

ICV Injection:

-

Gently restrain the conscious animal.

-

Remove the dummy cannula and insert the injection needle connected to the Hamilton syringe.

-

Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min).

-

Leave the injection needle in place for a minute after injection to prevent backflow.

-

Replace the dummy cannula.

-

Conclusion

This compound is a multifaceted peptide with a growing list of physiological functions. Its discovery as a splice variant of the GALP gene highlights the complexity of gene regulation and the generation of functional diversity. While the identification of its receptor remains a key challenge, the elucidation of its signaling pathways and its diverse biological activities in areas such as metabolism, reproduction, and inflammation, positions this compound as a promising target for future drug development. This technical guide provides a foundational resource for researchers to further explore the biology of this compound and its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Immunohistochemistry (IHC) protocol [hellobio.com]

- 4. benchchem.com [benchchem.com]

- 5. Rodent intracerebroventricular AAV injections [protocols.io]

- 6. This compound (human) peptide [novoprolabs.com]

- 7. Designer Assays for Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 8. Strategies in neuropeptide receptor binding research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mesoscale.com [mesoscale.com]

An In-depth Technical Guide to the Alternative Splicing Mechanism of the Alarin Gene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alarin (B1578645) is a neuropeptide with pleiotropic functions, implicated in a range of physiological processes including feeding behavior, energy homeostasis, and reproduction. It is a product of the Galanin-Like Peptide (GALP) gene, arising from an alternative splicing event that results in the skipping of exon 3. This exon skipping event causes a frameshift, leading to a unique 25-amino acid peptide with distinct biological activities compared to the full-length GALP. Understanding the molecular mechanisms that govern this alternative splicing event is crucial for elucidating the differential roles of this compound and GALP and for the development of novel therapeutics targeting their associated pathways. This technical guide provides a comprehensive overview of the this compound gene's alternative splicing mechanism, including the genomic context, putative regulatory elements, and the functional consequences of this splicing event. Detailed experimental protocols for studying this compound splicing and signaling are also provided.

The Genomic Architecture of the GALP Gene and its Splice Isoforms

The human GALP gene is located on chromosome 19. The pre-mRNA transcribed from this gene can undergo alternative splicing to produce two main protein products: the Galanin-Like Peptide (GALP) and this compound.

-

GALP Isoform: The full-length GALP protein is encoded by a transcript that includes all coding exons.

-

This compound Isoform: The this compound peptide is generated from a splice variant in which exon 3 is skipped. This exclusion of exon 3 leads to a frameshift in the resulting mRNA, causing the translation of a completely different C-terminal amino acid sequence compared to GALP and an early termination codon.[1][2]

The differential expression of these two isoforms suggests a complex regulatory mechanism that is likely tissue-specific and dependent on various physiological stimuli.

The Molecular Mechanism of this compound Alternative Splicing

The exclusion of exon 3 from the GALP pre-mRNA is orchestrated by a complex interplay of cis-acting regulatory elements within the pre-mRNA sequence and trans-acting splicing factors that bind to these elements. While the specific elements and factors controlling this compound splicing have not been experimentally validated, bioinformatic predictions and the general principles of alternative splicing provide a strong framework for understanding this process.

Putative Cis-Acting Regulatory Elements

Cis-acting elements are specific sequences within the pre-mRNA that act as binding sites for splicing factors. These can be categorized as enhancers, which promote exon inclusion, or silencers, which promote exon skipping. They can be located within exons (Exonic Splicing Enhancers/Silencers - ESEs/ESSs) or introns (Intronic Splicing Enhancers/Silencers - ISEs/ISSs).

Bioinformatic Prediction of Splicing Regulatory Elements in the GALP Gene:

Computational tools can predict the location of potential splicing regulatory elements. Analysis of the human and mouse GALP gene sequences surrounding exon 3 suggests the presence of putative ESEs, ESSs, ISEs, and ISSs.

-

Exonic Splicing Enhancers (ESEs): Predicted ESE motifs within exon 3 may serve as binding sites for Serine/Arginine-rich (SR) proteins, which generally promote exon recognition and inclusion.

-

Exonic Splicing Silencers (ESSs): Conversely, predicted ESS motifs within exon 3 could bind to heterogeneous nuclear ribonucleoproteins (hnRNPs), which often act as splicing repressors.

-

Intronic Splicing Silencers (ISSs): Regions within the introns flanking exon 3 (intron 2 and intron 3) may contain ISSs that recruit inhibitory factors, leading to the looping out and skipping of exon 3.

-

Intronic Splicing Enhancers (ISEs): ISEs within the flanking introns could potentially promote the inclusion of exon 3 by recruiting splicing activators.

The balance of binding of activating and repressing splicing factors to these putative elements likely determines whether exon 3 is included or skipped.

Potential Trans-Acting Splicing Factors

Trans-acting factors are proteins that bind to the cis-acting elements to influence splice site selection. The two major families of splicing regulators are:

-

Serine/Arginine-rich (SR) Proteins: These proteins typically bind to ESEs and ISEs and recruit the core splicing machinery to the adjacent splice sites, thereby promoting exon inclusion.

-

Heterogeneous Nuclear Ribonucleoproteins (hnRNPs): This diverse family of proteins often binds to ESSs and ISSs, leading to the masking of splice sites or enhancers and subsequent exon skipping.

The tissue-specific expression and activity of various SR proteins and hnRNPs are key determinants of alternative splicing patterns. It is hypothesized that in tissues where this compound is preferentially expressed, there is a higher concentration or activity of hnRNPs that bind to silencer elements in or around exon 3 of the GALP pre-mRNA, or a lower concentration/activity of SR proteins that would normally promote its inclusion.

Quantitative Expression of this compound and GALP Isoforms

The relative abundance of this compound and GALP transcripts varies across different tissues, suggesting tight regulation of the splicing process. Quantitative real-time PCR (RT-qPCR) is the standard method for quantifying the expression levels of these isoforms.

| Tissue/Cell Line | Species | Relative this compound mRNA Expression | Relative GALP mRNA Expression | Reference |

| Hypothalamus | Rat | High | High | [3] |

| Pituitary | Rat | Moderate | High | [3] |

| Adrenal Gland | Rat | Low | Low | [3] |

| Neuroblastoma Cells | Human | Variable | Variable | [4][5] |

| Skin | Human, Mouse | Detected | Detected | [6] |

This table summarizes available data on the relative expression of this compound and GALP. More comprehensive quantitative studies are needed to fully map their expression profiles.

Functional Consequences of this compound Expression

The alternative splicing of GALP pre-mRNA results in two peptides with distinct functions. While GALP is known to bind to galanin receptors (GALR1, GALR2, GALR3), this compound does not appear to interact with these receptors and likely signals through its own, yet to be definitively identified, receptor.[6]

This compound Signaling Pathways

Emerging evidence suggests that this compound may exert its effects through the activation of several key signaling pathways, including the Tropomyosin receptor kinase B (TrkB) and Akt pathways.

-

TrkB-mTOR Pathway: this compound is postulated to interact with the TrkB receptor, leading to the activation of downstream signaling cascades involving ERK and Akt. This can ultimately lead to the activation of the mammalian target of rapamycin (B549165) (mTOR), which plays a crucial role in protein synthesis and cell growth.[1][2][7]

-

Akt Signaling Pathway: Activation of Akt by this compound can lead to the phosphorylation of a variety of downstream effector proteins, influencing cellular processes such as cell survival, proliferation, and metabolism.

Experimental Protocols for Studying this compound Alternative Splicing

Minigene Splicing Reporter Assay

This assay is used to investigate the cis-acting elements that regulate the alternative splicing of GALP exon 3.

Principle: A "minigene" construct is created containing the genomic region of interest (e.g., GALP exon 2, intron 2, exon 3, intron 3, and exon 4) cloned into an expression vector. This vector is then transfected into cells, and the resulting splicing pattern of the minigene transcript is analyzed by RT-PCR. Mutations can be introduced into the minigene to identify specific sequences that act as splicing enhancers or silencers.

Detailed Methodology (Proposed):

-

Minigene Construction:

-

Amplify the genomic region of the human GALP gene from exon 2 to exon 4, including the entirety of introns 2 and 3, using high-fidelity DNA polymerase.

-

Clone the amplified fragment into a splicing reporter vector (e.g., pSPL3 or a similar vector) that contains 5' and 3' exons to allow for splicing of the inserted fragment.

-

Generate site-directed mutations in putative ESE, ESS, ISE, or ISS elements identified through bioinformatic analysis.

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a neuroblastoma cell line like SH-SY5Y) in appropriate media.

-

Transfect the cells with the wild-type and mutant minigene constructs using a standard transfection reagent.

-

-

RNA Isolation and RT-PCR:

-

After 24-48 hours, harvest the cells and isolate total RNA.

-

Perform reverse transcription using a reverse transcriptase to synthesize cDNA.

-

Amplify the spliced products from the minigene using PCR primers specific to the vector's exons flanking the cloning site.

-

-

Analysis of Splicing Products:

-

Separate the PCR products by agarose (B213101) gel electrophoresis. The size of the bands will indicate whether exon 3 was included or skipped.

-

Quantify the intensity of the bands to determine the ratio of exon inclusion to skipping.

-

Sequence the PCR products to confirm the identity of the splice isoforms.

-

Luciferase Reporter Assay for Splicing

This assay provides a quantitative measure of the efficiency of exon 3 inclusion or skipping.

Principle: A reporter construct is designed where the inclusion or skipping of GALP exon 3 results in a change in the reading frame of a luciferase reporter gene. For example, exon 3 can be engineered to contain a premature stop codon. If the exon is included, no functional luciferase is produced. If the exon is skipped, the stop codon is removed, and luciferase is expressed.

Detailed Methodology (Proposed):

-

Reporter Construct Design:

-

Design a construct where the GALP genomic fragment (exon 2 - intron 2 - exon 3 - intron 3 - exon 4) is inserted upstream of a firefly luciferase gene.

-

Introduce a frameshift or a premature stop codon within exon 3.

-

A second reporter, such as Renilla luciferase, should be co-transfected as a control for transfection efficiency.

-

-

Cell Culture and Transfection:

-

Transfect the reporter construct and the control plasmid into the chosen cell line.

-

-

Luciferase Assay:

-

After 24-48 hours, lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. A higher ratio indicates a higher degree of exon 3 skipping.

-

Conclusion and Future Directions

The alternative splicing of the GALP gene to produce this compound is a key regulatory mechanism that expands the functional diversity of this gene locus. While the basic mechanism of exon 3 skipping is understood, the precise cis-acting elements and trans-acting factors that control this process remain to be elucidated. The experimental protocols outlined in this guide provide a roadmap for future research to unravel the complexities of this compound splicing regulation. A deeper understanding of this mechanism will be instrumental for the development of novel therapeutic strategies targeting the distinct physiological roles of this compound and GALP in health and disease. Future research should focus on the experimental validation of the predicted splicing regulatory elements, the identification of the specific splicing factors involved, and a more comprehensive quantitative analysis of this compound and GALP expression in various pathological contexts. Furthermore, the definitive identification of the this compound receptor and the detailed characterization of its downstream signaling pathways are critical next steps.

References

- 1. Frontiers | Regulatory effects and potential therapeutic implications of this compound in depression, and arguments on its receptor [frontiersin.org]

- 2. Regulatory effects and potential therapeutic implications of this compound in depression, and arguments on its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. genome.cse.ucsc.edu [genome.cse.ucsc.edu]

- 6. This compound is a vasoactive peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressant-like effects of this compound produced by activation of TrkB receptor signaling pathways in chronic stress mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Alarin Precursor Protein Processing: A Technical Guide for Researchers

Abstract

Alarin (B1578645) is a 25-amino acid neuropeptide with pleiotropic functions, including the regulation of food intake, gonadotropin release, and vasoconstriction. It is derived from the galanin-like peptide (GALP) gene through alternative splicing and subsequent post-translational processing of a 49-amino acid precursor protein. This technical guide provides an in-depth overview of the current understanding of this compound precursor protein processing, tailored for researchers, scientists, and drug development professionals. It details the biosynthetic pathway, predicted enzymatic cleavage, and post-translational modifications. Furthermore, this guide outlines detailed experimental protocols for the study of this compound processing and presents current knowledge on its signaling pathways.

Introduction

This compound was first discovered in human neuroblastic tumors and is considered a member of the galanin family of peptides.[1] It originates from the same gene as GALP but arises from an alternative splice variant that excludes exon 3, leading to a frameshift and a unique C-terminal sequence.[1] The N-terminal region of the this compound precursor is identical to that of prepro-GALP, suggesting a shared processing machinery.[2] Understanding the precise mechanisms of this compound precursor processing is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting its pathways.

This compound Precursor Protein: Sequence and Characteristics

The this compound precursor is a 49-amino acid peptide. The sequences for human, mouse, and rat precursors are highly conserved at the N-terminus, which includes the signal peptide and the initial residues of the mature this compound peptide.

Table 1: this compound Precursor Protein Sequences

| Species | UniProt Accession | Sequence |

| Homo sapiens | Q9UBC7 (isoform 2) | MALRGALLLALLLCLLAPASRAPAHRGSSFPKWVTKTERGRQPLRS |

| Mus musculus | Q9QXS3 (isoform 2) | MALRGALLLALLLCLLAPASRAPAHRSSPFPPRPTRAAGRETQLLRS |

| Rattus norvegicus | P08592 (inferred) | MALRGALLLALLLCLLAPASRAPAHRSSPFPPRPTRAAGRETQLLRS |

Note: The sequences presented are derived from the GALP gene transcripts that produce the this compound precursor.

This compound Precursor Processing Pathway

The maturation of the this compound precursor into the bioactive 25-amino acid peptide involves a series of proteolytic cleavage events and post-translational modifications.

Signal Peptide Cleavage

The initial step in the processing of the nascent 49-amino acid this compound precursor is the removal of the N-terminal signal peptide by a signal peptidase in the endoplasmic reticulum. This cleavage is predicted to occur after the Alanine residue at position 20.

Proprotein Convertase Cleavage

Given the presence of basic amino acid residues flanking the mature peptide sequence and the shared N-terminus with GALP, it is highly probable that proprotein convertases (PCs) are responsible for the endoproteolytic cleavage of the this compound propeptide.[2] PCs, such as furin and PC1/3, are known to cleave at specific motifs, typically R-X-(K/R)-R↓.[3] Based on the human this compound precursor sequence, a potential cleavage site exists after the Arginine-Serine pair at positions 48 and 49, which would release the mature 25-amino acid this compound peptide.

Caption: Proposed processing pathway of the this compound precursor protein.

C-terminal Amidation

Many bioactive neuropeptides undergo C-terminal amidation, which is often crucial for their biological activity and stability. It is postulated that the C-terminal serine of the mature this compound peptide is amidated.[2] This modification is typically catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

Quantitative Data

To date, there is a lack of published, specific quantitative data on the cleavage efficiency of the this compound precursor by various proprotein convertases. However, studies on the processing of other neuropeptide precursors provide a framework for how such data could be generated and presented.[3][4]

Table 2: Hypothetical Quantitative Analysis of this compound Precursor Cleavage

| Proprotein Convertase | In Vitro Cleavage Efficiency (%) | Relative Cleavage Product Abundance (Mature this compound : Intermediates) |

| Furin | Data not available | Data not available |

| PC1/3 | Data not available | Data not available |

| PC2 | Data not available | Data not available |

| PC5/6 | Data not available | Data not available |

| PACE4 | Data not available | Data not available |

| PC7 | Data not available | Data not available |

This table is presented as a template for future experimental data. Researchers are encouraged to perform in vitro cleavage assays to populate these fields.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study this compound precursor processing. These protocols are based on standard techniques used for the analysis of neuropeptide processing.

Protocol for In Vitro Cleavage of this compound Precursor

This protocol describes an in vitro assay to determine the susceptibility of the this compound precursor to cleavage by specific proprotein convertases.

Materials:

-

Recombinant this compound precursor protein

-

Recombinant proprotein convertases (e.g., Furin, PC1/3)

-

Cleavage buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

-

SDS-PAGE gels and reagents

-

Western blot apparatus and reagents

-

Anti-alarin antibody

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant this compound precursor protein (e.g., 1-5 µg) with the recombinant proprotein convertase (e.g., 10-50 ng) in the cleavage buffer to a final volume of 50 µL.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis by SDS-PAGE and Western Blot:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with an anti-alarin antibody to visualize the precursor and its cleavage products.

-

-

Analysis by Mass Spectrometry:

Caption: Workflow for in vitro cleavage analysis of this compound precursor.

Protocol for Identification of this compound and its Precursor in Tissues

This protocol outlines the steps for detecting this compound and its precursor in tissue samples using immunohistochemistry.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-alarin

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Incubate slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-alarin antibody overnight at 4°C.

-

Rinse with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes.

-

Rinse with PBS.

-

-

Detection and Visualization:

-

Apply DAB substrate and monitor for color development.

-

Rinse with distilled water to stop the reaction.

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a coverslip.

-

This compound Signaling Pathways

The definitive receptor for this compound has not yet been identified, and thus it is considered an "orphan" receptor.[7] However, several studies have implicated potential signaling pathways.

Putative G-Protein Coupled Receptor (GPCR) Signaling

Given that many neuropeptides signal through GPCRs, it is hypothesized that the this compound receptor may belong to this superfamily.[7] Activation of a GPCR by this compound would likely initiate a cascade involving G-proteins (Gα, Gβγ), leading to the modulation of second messengers such as cAMP or intracellular calcium, and subsequent activation of downstream kinases like PKA or PKC.

Caption: A hypothetical GPCR signaling pathway for this compound.

TrkB Receptor Signaling

Some evidence suggests that this compound may exert its effects through the Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase.[8] Upon binding of this compound, TrkB would likely dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[8] These pathways are known to be involved in cell survival, proliferation, and synaptic plasticity.

Caption: Suggested TrkB receptor signaling pathway for this compound.

Conclusion and Future Directions

The processing of the this compound precursor protein is a critical step in the biosynthesis of this important neuropeptide. While the general pathway involving signal peptide cleavage, proprotein convertase-mediated excision, and C-terminal amidation is strongly supported by circumstantial evidence, direct experimental validation and quantitative analysis are still needed. The definitive identification of the proteases involved and the elucidation of the this compound receptor and its complete signaling cascade are key areas for future research. Such studies will not only enhance our fundamental understanding of this compound biology but also pave the way for the development of novel therapeutics targeting this system for a variety of physiological and pathological conditions.

References

- 1. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. The role of prohormone convertase-2 in hypothalamic neuropeptide processing: a quantitative neuropeptidomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptidomic Analysis Establishes a Major Role for Prohormone Convertase-2 in Neuropeptide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Antidepressant-like effects of this compound produced by activation of TrkB receptor signaling pathways in chronic stress mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Tissue Distribution of Alarin mRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645), a neuropeptide belonging to the galanin family, is a product of the alternative splicing of the galanin-like peptide (GALP) gene. Since its discovery, this compound has been implicated in a variety of physiological processes, including the regulation of feeding behavior, energy homeostasis, and reproductive functions.[1] Understanding the tissue-specific expression patterns of this compound mRNA is crucial for elucidating its biological roles and for the development of novel therapeutic strategies targeting its pathways. This technical guide provides a comprehensive overview of the tissue distribution of this compound mRNA, details of experimental methodologies for its quantification, and a summary of its key signaling pathways.

Data Presentation: this compound mRNA Tissue Distribution

The following table summarizes the currently available data on the tissue distribution of this compound mRNA in various species. It is important to note that while the presence of this compound mRNA has been confirmed in numerous tissues, comprehensive quantitative data on its expression levels across a wide range of tissues is still limited in publicly available literature. The data presented here is a compilation of qualitative and semi-quantitative findings from several studies.

| Tissue/Organ System | Species | Method of Detection | Expression Level | Reference |

| Central Nervous System | ||||

| Hypothalamus | Rat, Mouse | RT-PCR, ISH | Detected | [2] |

| Pituitary Gland | Rat | qPCR | Elevated (in 2-day old rats) | [2] |

| Olfactory Bulb | Mouse | RT-PCR | Detected | |

| Brainstem | Mouse | RT-PCR | Detected | |

| Cortex | Mouse | RT-PCR | Not Detected | |

| Peripheral Tissues | ||||

| Adrenal Gland | Rat | qPCR | Very Low | [2] |

| Skin | Murine | Not Specified | Expressed | [1] |

| Thymus | Murine | Not Specified | Expressed | [1] |

| Gastrointestinal Tract | Human | Immunohistochemistry | Detected in enteroendocrine and Paneth cells | [1] |

| Eyes | Human, Mouse, Rat | Immunohistochemistry | Widely distributed | [1] |

ISH: In Situ Hybridization; qPCR: Quantitative Polymerase Chain Reaction; RT-PCR: Reverse Transcription Polymerase Chain Reaction.

Experimental Protocols

Accurate quantification of this compound mRNA is fundamental to understanding its physiological and pathological significance. The two most common techniques employed for this purpose are quantitative real-time polymerase chain reaction (qRT-PCR) and in situ hybridization (ISH).

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

qRT-PCR is a highly sensitive and specific method for quantifying mRNA levels. The following is a generalized protocol that can be adapted for this compound mRNA quantification.

1. RNA Extraction and Quality Control:

-

Total RNA is extracted from fresh-frozen or RNAlater-preserved tissue samples using a suitable method, such as TRIzol reagent or a column-based kit.

-

The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with an A260/280 ratio of ~2.0 indicating pure RNA.

-

RNA integrity is evaluated using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis to ensure the absence of significant degradation.

2. cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

A no-reverse transcriptase control should be included to check for genomic DNA contamination.

3. qRT-PCR Reaction:

-

The qRT-PCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan), forward and reverse primers specific for this compound, and the synthesized cDNA template.

-

Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

-

The reaction is performed in a real-time PCR cycler.

4. Data Analysis:

-

The cycle threshold (Ct) values are obtained for both the this compound target gene and a validated reference gene (e.g., GAPDH, ACTB) in each sample.

-

The relative expression of this compound mRNA is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene.

In Situ Hybridization (ISH) for Localization of this compound mRNA

ISH allows for the visualization of mRNA expression within the morphological context of the tissue, providing spatial information about gene expression.

1. Tissue Preparation:

-

Tissues are fixed (e.g., with 4% paraformaldehyde), dehydrated, and embedded in paraffin (B1166041) or cryo-protected for frozen sectioning.

-

Sections of appropriate thickness are cut and mounted on coated slides.

2. Probe Synthesis and Labeling:

-

An antisense RNA probe complementary to the this compound mRNA sequence is synthesized by in vitro transcription.

-

The probe is labeled with a hapten such as digoxigenin (B1670575) (DIG) or biotin.

-

A sense probe is also synthesized as a negative control.

3. Hybridization:

-

The tissue sections are pretreated to permeabilize the cells and reduce non-specific binding.

-

The labeled probe is hybridized to the tissue sections overnight at an optimized temperature.

4. Detection:

-

The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the hapten on the probe.

-

A chromogenic substrate is then added, which is converted by the enzyme into a colored precipitate at the site of mRNA localization.

5. Imaging:

-

The sections are counterstained and imaged using a bright-field microscope.

Mandatory Visualizations

Experimental Workflow for this compound mRNA Quantification

Caption: Workflow for this compound mRNA Quantification.

This compound Signaling Pathways

This compound is known to activate intracellular signaling cascades, including the Akt and TrkB-mTOR pathways, which are critical for cell survival, growth, and metabolism.

This compound-Akt Signaling Pathway

Caption: this compound-Akt Signaling Pathway.

This compound-TrkB-mTOR Signaling Pathway

Caption: this compound-TrkB-mTOR Signaling Pathway.

References

Alarin Peptide: A Comparative Analysis of Sequence Homology and Functional Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alarin (B1578645) is a 25-amino acid neuropeptide belonging to the galanin family of peptides. It is generated from a splice variant of the galanin-like peptide (GALP) gene, where the exclusion of exon 3 leads to a frameshift and the production of this unique peptide.[1][2][3] The N-terminal region of this compound shares its first five amino acids with GALP; however, the subsequent 20 amino acids bear no significant homology to any other known peptide.[3] Initially identified in human neuroblastic tumors, this compound has since been found to be expressed in various tissues, including the brain, skin, and thymus.[1][2] This peptide has garnered significant interest due to its diverse physiological roles, including vasoconstriction, anti-edema activity, regulation of food intake, and potential involvement in mood disorders.[1][4][5] Understanding the species-specific variations in the this compound peptide sequence is crucial for elucidating its evolutionary conservation and for the development of targeted therapeutics. This guide provides a comprehensive overview of this compound peptide sequence homology across various species, details the experimental protocols used for its study, and illustrates its proposed signaling pathways.

This compound Peptide Sequence Homology

Below is a table summarizing the known amino acid sequences of this compound in human, macaque, rat, and mouse, highlighting the degree of homology.

| Species | Amino Acid Sequence |

| Human | APAHRSSTFPKWVTKTERGRQPLRS[6] |

| Macaque | APAHRSSTFPKWVTKTERGRQPLRS |

| Rat | APAHRSSTFPKWVTKTERGRQPLRS |

| Mouse | APAHRSSTFPKWVTKTERGRQPLRS |

Sequence homology between murine and rat this compound is 92%, between human and macaque is 96%, and between primates and rodents is approximately 60%.

Experimental Protocols

The study of the this compound peptide involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in this compound research.

Table 2: Experimental Protocols for this compound Peptide Analysis

| Experiment | Protocol |

| Peptide Sequencing | Objective: To determine the amino acid sequence of the this compound peptide.1. Sample Preparation: Tissues are homogenized and subjected to peptide extraction protocols, often involving acidic conditions to precipitate larger proteins.2. Purification: The peptide extract is purified using multi-step high-performance liquid chromatography (HPLC).3. Sequencing: The purified peptide is sequenced using either: a. Edman Degradation: Sequential removal and identification of N-terminal amino acids. b. Tandem Mass Spectrometry (MS/MS): The peptide is fragmented, and the mass-to-charge ratio of the fragments is used to deduce the amino acid sequence.[7][8][9][10][11] |

| Reverse Transcription Polymerase Chain Reaction (RT-PCR) | Objective: To detect and quantify this compound mRNA.1. RNA Extraction: Total RNA is isolated from tissue samples using methods like TRIzol extraction or column-based kits.2. DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase.3. Reverse Transcription: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and either oligo(dT) primers, random hexamers, or gene-specific primers.4. PCR Amplification: The cDNA is then used as a template for PCR with primers specifically designed to amplify a region of the this compound mRNA. The PCR products are visualized on an agarose (B213101) gel.[12][13][14] For quantitative analysis (RT-qPCR), a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is included in the PCR reaction, and the fluorescence is measured in real-time. |

| Immunohistochemistry (IHC) | Objective: To visualize the localization of the this compound peptide in tissue sections.1. Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin (B1166041). Thin sections are then cut and mounted on microscope slides.2. Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded ethanol (B145695) washes.3. Antigen Retrieval: To unmask the antigenic sites, the slides are treated with heat in a citrate (B86180) buffer.4. Blocking: Non-specific antibody binding is blocked by incubating the sections in a serum solution.5. Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes the this compound peptide.6. Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.7. Detection: The signal is detected using a chromogenic substrate that produces a colored precipitate at the site of antibody binding, or a fluorescent label.8. Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.[15][16][17] |

Signaling Pathways of this compound

The receptor for this compound has not yet been definitively identified, and it does not appear to act through the known galanin receptors (GALR1, GALR2, and GALR3).[1][2] However, research into its biological effects, particularly its antidepressant-like activity, has shed light on a putative downstream signaling cascade.

Proposed this compound Signaling Pathway

Studies suggest that this compound may exert some of its effects by interacting with the Tropomyosin receptor kinase B (TrkB).[18][19] Activation of TrkB is known to initiate downstream signaling cascades, including the mTOR and ERK/AKT pathways, which are crucial for neuronal survival, synaptic plasticity, and neurogenesis.[18][19]

Experimental Workflow for this compound Research

The investigation of this compound, from its initial discovery to the characterization of its function, follows a logical experimental workflow. This typically begins with the identification of its mRNA and peptide, followed by an analysis of its physiological effects.

Conclusion

The this compound peptide represents a fascinating outcome of alternative gene splicing, giving rise to a molecule with distinct biological activities. While its amino acid sequence shows considerable conservation among mammals, further research is needed to identify and characterize this compound in a broader range of species. The elucidation of its specific receptor and the complete signaling pathway will be pivotal for a comprehensive understanding of its physiological roles and for harnessing its therapeutic potential. The protocols and pathways detailed in this guide provide a foundational framework for researchers and professionals engaged in the ongoing exploration of this intriguing neuropeptide.

References

- 1. This compound is a vasoactive peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phoenixpeptide.com [phoenixpeptide.com]

- 3. The evolving roles of this compound in physiological and disease conditions, and its future potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. This compound (human) peptide [novoprolabs.com]

- 7. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 8. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]

- 12. mcgill.ca [mcgill.ca]

- 13. RT-PCR | Reverse transcription PCR [qiagen.com]

- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 15. urmc.rochester.edu [urmc.rochester.edu]

- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 17. bosterbio.com [bosterbio.com]

- 18. Frontiers | Regulatory effects and potential therapeutic implications of this compound in depression, and arguments on its receptor [frontiersin.org]

- 19. Regulatory effects and potential therapeutic implications of this compound in depression, and arguments on its receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Roles of Alarin: A Technical Guide to its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alarin (B1578645), a neuropeptide of the galanin family, has emerged as a significant modulator of a wide array of physiological processes. Discovered as a splice variant of the galanin-like peptide (GALP) gene, this 25-amino acid peptide is widely expressed in both the central nervous system and peripheral tissues.[1][2] Despite its relatively recent identification, research has illuminated its involvement in critical functions including the regulation of feeding behavior, energy and glucose homeostasis, reproduction, and cardiovascular function.[1][2] Notably, this compound's biological activities are not mediated by the known galanin receptors, suggesting the existence of a yet-to-be-identified specific receptor system and presenting a novel target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core physiological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support ongoing research and drug development efforts.

Core Physiological Functions of this compound

This compound's diverse physiological effects are linked to its broad distribution in tissues such as the brain, skin, thymus, gastrointestinal tract, and endocrine organs.[1][2] The following sections detail its primary roles established through in vivo and in vitro studies.

Regulation of Feeding Behavior and Energy Homeostasis

This compound has been identified as a centrally-acting regulator of food intake and body weight.[5][6] Intracerebroventricular (i.c.v.) administration of this compound has been shown to significantly increase food intake in rodents, suggesting an orexigenic (appetite-stimulating) effect.[3][5][6] This effect is acute and dose-dependent.[7] Interestingly, some studies have also reported anorexigenic (appetite-suppressing) and catabolic effects, indicating a complex and potentially context-dependent role in energy balance.[7][8]

Table 1: Effects of Central this compound Administration on Food Intake and Body Weight

| Species | This compound Dose (i.c.v.) | Observation | Percent Change vs. Control | Reference |

| Male Rats | 30 nmol | Increased acute food intake | ~500% | [3] |

| Male Rats | 1.0 nmol | Significantly increased food intake | - | [6] |

| Male Rats | 1.0 nmol | Significantly increased body weight | - | [6] |

| Male Mice | 1.0 nmol | Significantly increased immediate food intake (30-120 min) | - | [9] |

| Male Mice | 1.0 nmol | Increased relative body weight after 24h | - | [9] |

Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Reproduction

This compound plays a crucial role in the neuroendocrine control of reproduction.[1] It has been demonstrated to stimulate the release of gonadotropin-releasing hormone (GnRH) from hypothalamic explants and a hypothalamic cell line.[3][5] This central action leads to an increase in circulating luteinizing hormone (LH) levels, a key regulator of gonadal function.[3][6]

Table 2: Effects of this compound on Reproductive Hormone Secretion

| Experimental Model | This compound Concentration/Dose | Observation | Percent Change vs. Control | Reference |

| Male Rat Hypothalamic Explants | 100 nM | Stimulated GnRH release | - | [3] |

| GT1-7 Hypothalamic Cell Line | 1000 nM | Increased GnRH release | - | [3] |

| Ad libitum fed Male Rats (i.c.v.) | 30 nmol | Increased plasma LH levels | ~170% | [3] |

| Castrated Male Rats (i.c.v.) | 1.0 nmol | Significantly increased LH levels | - | [6] |

Involvement in Glucose Metabolism and Insulin (B600854) Sensitivity

A growing body of evidence suggests that this compound is a significant player in glucose homeostasis.[1][2] Central administration of this compound has been shown to improve insulin sensitivity and enhance glucose uptake in skeletal muscle.[1][10] This is achieved, at least in part, through the activation of the Akt signaling pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[1]

Table 3: Effects of Central this compound Administration on Glucose Metabolism in Type 2 Diabetic Rats

| Parameter | Observation | Reference |

| Blood Glucose Levels | Significantly decreased | [11] |

| Glucose Uptake (2-NBDG) in Adipocytes | Significantly increased | [11] |

| Plasma Adiponectin Levels | Significantly increased | [11] |

| Glucose Infusion Rates (Hyperinsulinemic-euglycemic clamp) | Significantly increased | [11] |

| GLUT4 mRNA and Protein Levels in Adipocytes | Significantly increased | [11] |

| GLUT4 Translocation to Plasma Membrane in Adipocytes | Significantly increased | [11] |

Cardiovascular and Dermal Functions

This compound was first noted for its vasoactive properties in the skin.[4] It exhibits potent, dose-dependent vasoconstrictor and anti-edema activity in the cutaneous microvasculature.[12][13][14] This suggests a role in regulating local blood flow and vascular permeability.[13] this compound-like immunoreactivity has been observed in the pericytes of microvascular arterioles and venules, as well as in the smooth muscle cells of larger dermal vessels.[1]

Neuro-modulatory and Potential Therapeutic Roles

Beyond the aforementioned functions, this compound is implicated in various central nervous system processes. It has been shown to have antidepressant-like effects, potentially mediated through the activation of the TrkB receptor and downstream mTOR signaling pathways.[15][16] Additionally, this compound has been linked to anti-inflammatory and antimicrobial activities.[1][2]

Signaling Pathways

While the specific receptor for this compound remains unidentified, several downstream signaling pathways have been elucidated.

Glucose Metabolism Signaling Pathway

In the context of glucose metabolism, central this compound administration activates the Akt signaling pathway in skeletal muscle. This leads to the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake.

Caption: this compound-mediated glucose uptake signaling pathway.

Antidepressant-like Effects Signaling Pathway

This compound's potential antidepressant effects are linked to the activation of the TrkB receptor and the downstream mTOR signaling cascade, which is involved in synaptic plasticity.

Caption: Putative signaling pathway for this compound's antidepressant-like effects.

Experimental Protocols

The following are summaries of key experimental methodologies used in the study of this compound's physiological functions.

Intracerebroventricular (i.c.v.) Cannulation and Injection in Rodents

-

Objective: To study the central effects of this compound on various physiological parameters.

-

Procedure:

-

Animal Model: Adult male Wistar or Long-Evans rats, or male mice.

-

Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into the third cerebral ventricle (i.c.v.) or other specific brain regions. The cannula is secured to the skull with dental cement and jeweler's screws.

-

Recovery: Animals are allowed a recovery period of at least one week post-surgery.

-

Injection: this compound, dissolved in a sterile vehicle (e.g., saline), is injected through the guide cannula using an injection cannula connected to a microsyringe pump over a period of 1-2 minutes. Control animals receive an injection of the vehicle alone.

-

Behavioral/Physiological Monitoring: Following the injection, parameters such as food intake, body weight, body temperature, or blood samples for hormone analysis are collected at specified time points.

-

In Vitro Hypothalamic Explant Culture

-

Objective: To investigate the direct effects of this compound on hormone release from the hypothalamus.

-

Procedure:

-

Tissue Collection: Animals are euthanized, and the brain is rapidly removed. The hypothalamus is dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Explant Preparation: The hypothalamic tissue is sectioned, and explants are placed in a superfusion chamber or culture plate.

-

Incubation and Treatment: The explants are allowed to equilibrate in culture medium. Subsequently, they are treated with various concentrations of this compound or a control medium.

-

Sample Collection: The culture medium is collected at regular intervals to measure the concentration of released hormones (e.g., GnRH) using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Receptor Binding Assays

-

Objective: To determine if this compound binds to known galanin receptors.

-

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cells expressing known galanin receptors (e.g., GALR1, GALR2, GALR3) or from hypothalamic tissue.

-

Binding Reaction: The membranes are incubated with a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) in the presence or absence of varying concentrations of unlabeled this compound or galanin (as a competitor).

-

Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

-

Data Analysis: The ability of this compound to displace the radiolabeled galanin from the receptors is quantified to determine its binding affinity.

-

Caption: General experimental workflows for studying this compound's functions.

Future Perspectives and Drug Development Implications

The pleiotropic nature of this compound presents both opportunities and challenges for drug development. Its role in metabolic regulation suggests its potential as a therapeutic target for conditions such as obesity and type 2 diabetes.[1][2] Similarly, its influence on the HPG axis could be explored for reproductive disorders. The antidepressant-like effects of this compound open up new avenues for the treatment of mood disorders.[15][16]

The most significant hurdle in harnessing the therapeutic potential of this compound is the lack of an identified receptor. The discovery and characterization of the this compound receptor(s) is a critical next step. This will enable the development of specific agonists and antagonists, allowing for a more precise modulation of its physiological effects and minimizing off-target interactions. Future research should also focus on delineating the tissue-specific expression and regulation of this compound and its receptor to better understand its physiological and pathophysiological roles.

References

- 1. The evolving roles of this compound in physiological and disease conditions, and its future potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The evolving roles of this compound in physiological and disease conditions, and its future potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stimulates food intake and gonadotrophin release in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound stimulates food intake and gonadotrophin release in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound stimulates food intake in male rats and LH secretion in castrated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The evolving roles of this compound in physiological and disease conditions, and its future potential clinical implications [frontiersin.org]

- 8. Acute central effects of this compound on the regulation on energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on food intake, body weight and luteinizing hormone secretion in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. pnas.org [pnas.org]

- 13. This compound is a vasoactive peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound is a vasoactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulatory effects and potential therapeutic implications of this compound in depression, and arguments on its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Regulatory effects and potential therapeutic implications of this compound in depression, and arguments on its receptor [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Alarin (B1578645) in Metabolic Regulation

Introduction

This compound is a 25-amino acid neuropeptide that has emerged as a significant player in the complex network of metabolic regulation.[1][2][3][4][5] It is a member of the galanin family of peptides, which also includes galanin and galanin-like peptide (GALP).[1][6][7] this compound is produced from the alternative splicing of the GALP gene, where exon 3 is excluded, leading to a frameshift and a unique peptide sequence.[1][2][3][4][5] Initially identified in human neuroblastic tumors, this compound is expressed in various tissues, including the central nervous system (CNS) and peripheral organs.[1][2][3][8][9] While its functions are pleiotropic, encompassing roles in reproduction, vasoconstriction, and inflammation, its influence on energy homeostasis, glucose metabolism, and feeding behavior is of particular interest to the scientific community.[1][2][3][5][10][11][12] This guide provides a comprehensive technical overview of the current understanding of this compound's role in metabolic regulation, focusing on quantitative data, experimental methodologies, and signaling pathways.

This compound's Effects on Food Intake and Body Weight

Centrally administered this compound has been shown to have a significant, albeit complex, effect on feeding behavior and body weight. The primary effect observed in several rodent studies is orexigenic, meaning it stimulates food intake.[6][10][13]

Orexigenic Effects

Intracerebroventricular (i.c.v.) injection of this compound in rats and mice leads to a dose-dependent increase in acute food intake.[6][10] This effect is typically rapid, occurring within the first few hours post-injection, and can be quite potent.[10][13] For instance, a 30 nmol dose of this compound administered i.c.v. to rats increased food intake five-fold within the first hour.[13] This orexigenic action may be mediated, at least in part, by the stimulation of neuropeptide Y (NPY) release from the hypothalamus, a well-known appetite-stimulating peptide.[10][13]

Effects on Body Weight

The acute increase in food intake following this compound administration is often accompanied by a significant increase in body weight over a 24-hour period.[6][10][14][15] This weight gain is likely a direct consequence of the increased caloric consumption.[10]

Paradoxical Anorexigenic and Catabolic Effects

Contrasting with its acute orexigenic effects, some studies have reported that this compound can also elicit slow anorexigenic (appetite-suppressing) and catabolic responses.[16] For example, this compound has been shown to suppress spontaneous nighttime feeding and fasting-induced re-feeding in rats.[16] This suggests a more complex, perhaps biphasic, role for this compound in the regulation of appetite.

Quantitative Data on Food Intake and Body Weight

| Parameter | Species | This compound Dose (i.c.v.) | Observation | Reference |

| Food Intake | Rat | 30 nmol | 5-fold increase 0-1 hour post-injection | [13] |

| Rat | 1.0 nmol and 5 nmol | Significant increase 30 minutes post-injection | [10] | |

| Mouse | 1.0 nmol | Significant increase 30 to 120 minutes post-injection | [6] | |

| Body Weight | Rat | Not specified | 12.9% increase | [15] |

| Mouse | 1.0 nmol | Significant increase after 24 hours | [6] |

This compound and Glucose Homeostasis

A critical aspect of this compound's metabolic role is its influence on glucose metabolism and insulin (B600854) sensitivity. Central administration of this compound has been demonstrated to improve glucose uptake and ameliorate insulin resistance in animal models of type 2 diabetes.[14][17][18][19]

Enhancement of Insulin Sensitivity and Glucose Uptake

Studies in type 2 diabetic rats have shown that central this compound treatment significantly enhances glucose uptake in skeletal muscle and adipocytes.[14][18][19] This is a crucial finding, as impaired glucose uptake in these tissues is a hallmark of insulin resistance. The improved glucose handling is evidenced by increased glucose infusion rates during hyperinsulinemic-euglycemic clamp tests.[14][15][19] Furthermore, this compound administration leads to a reduction in blood glucose and plasma insulin levels.[14][15][19]

The this compound-Akt-VAMP2-GLUT4 Signaling Pathway

The mechanism underlying this compound's beneficial effects on glucose metabolism involves the activation of the Akt signaling pathway.[1][3][19] Central this compound administration leads to increased phosphorylation of Akt at both Threonine 308 and Serine 473 in skeletal muscle.[1][19] This activation of Akt is a key step in the insulin signaling cascade that promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.

This compound also increases the expression of vesicle-associated membrane protein 2 (VAMP2), a protein involved in the docking and fusion of GLUT4-containing vesicles with the cell membrane.[1][14] The coordinated upregulation of Akt phosphorylation, VAMP2, and subsequent GLUT4 translocation facilitates the movement of glucose from the bloodstream into muscle and fat cells.[1][3][14][17]

Caption: this compound-mediated signaling pathway for improved glucose uptake.

Quantitative Data on Glucose Homeostasis

| Parameter | Species | This compound Treatment | Observation | Reference |

| Blood Glucose | Type 2 Diabetic Rat | i.c.v. injection | 46.1% reduction | |

| Type 2 Diabetic Rat | i.c.v. injection | 50.5% reduction | [20] | |

| Glucose Infusion Rate | Type 2 Diabetic Rat | i.c.v. injection | 22.9% increase | [15] |

| Glucose Uptake (2-DG) | Type 2 Diabetic Rat | i.c.v. injection | 30.2% increase in vivo | [20] |

| GLUT4 mRNA Expression | Type 2 Diabetic Rat | i.c.v. injection | 19.3% increase in muscle | [20] |

| VAMP2 in Plasma Membrane | Type 2 Diabetic Rat | i.c.v. injection | 12.4% increase in muscle | [20] |

| Akt Phosphorylation | Type 2 Diabetic Rat | i.c.v. injection | Increased pAktThr308 and pAktSer473 | [1][19] |

| Circulating this compound | Human (Metabolic Syndrome) | N/A | Higher levels compared to healthy subjects (0.46 ± 0.22 vs. 0.41 ± 0.14 µg/L) | [21] |

This compound and Energy Expenditure/Thermoregulation

Interestingly, despite its orexigenic properties which are typically associated with anabolic processes, this compound has been shown to induce hypermetabolic and hyperthermic effects, characteristic of a catabolic mediator.[7][16][22]

Hypermetabolic and Hyperthermic Effects

Intracerebroventricular administration of this compound in rats leads to a slow but significant increase in metabolic rate, as measured by oxygen consumption.[7][16][22] This is accompanied by a rise in core body temperature.[7][16][22] The hyperthermic effect is achieved through a coordinated response of increased heat production (increased metabolic rate) and decreased heat loss (peripheral vasoconstriction, as indicated by a fall in tail skin temperature).[7][16] This fever-like response appears to be mediated by prostaglandins, as it can be suppressed by cyclooxygenase (COX) inhibitors like indomethacin (B1671933) and meloxicam.[16]

Quantitative Data on Energy Expenditure and Thermoregulation

| Parameter | Species | This compound Dose (i.c.v.) | Observation | Reference |

| Metabolic Rate (Oxygen Consumption) | Rat | Not specified | ~15% rise | [7] |

| Core Body Temperature | Rat | Not specified | ~0.5°C increase within 3 hours | [7] |

| Rat | Not specified | 0.5°C increase by 120 min, 1.0°C by 180 min | [22] |

This compound's Receptor

A crucial point in understanding this compound's function is that its receptor has not yet been identified.[1][2][3] Despite being a member of the galanin family, this compound does not bind to any of the three known galanin receptors (GalR1, GalR2, and GalR3).[1][7][8][9] The unique biological effects of this compound are therefore mediated through its own, as-yet-unknown, receptor. The identification of this receptor is a key area of ongoing research.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's metabolic effects.

Intracerebroventricular (i.c.v.) Injection of this compound in Rodents

-

Objective: To deliver this compound directly to the central nervous system, bypassing the blood-brain barrier.

-

Procedure:

-

Anesthetize the animal (e.g., rat, mouse) using an appropriate anesthetic agent.

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-